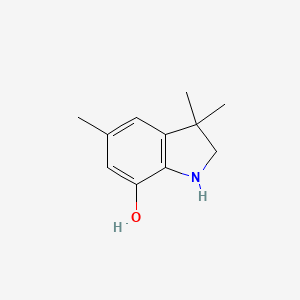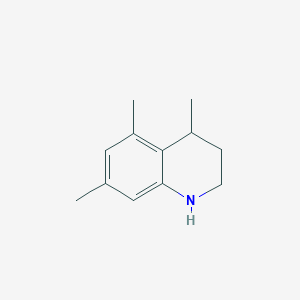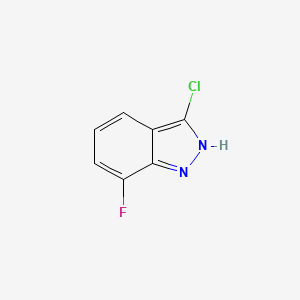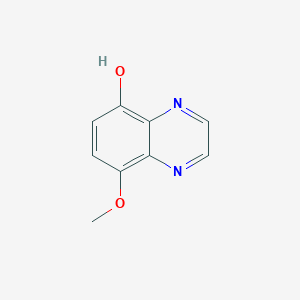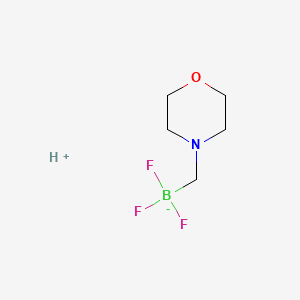
Hydrogen trifluoro(morpholinomethyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen trifluoro(morpholinomethyl)borate is a chemical compound with the molecular formula C5H11BF3NO It is known for its unique structure, which includes a boron atom bonded to a trifluoromethyl group and a morpholinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogen trifluoro(morpholinomethyl)borate can be synthesized through several methods. One common approach involves the reaction of morpholine with boron trifluoride in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hydrogen trifluoro(morpholinomethyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to yield boron hydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds. These products have diverse applications in materials science and catalysis .
Scientific Research Applications
Hydrogen trifluoro(morpholinomethyl)borate has several scientific research applications:
Mechanism of Action
The mechanism by which hydrogen trifluoro(morpholinomethyl)borate exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The morpholinomethyl group provides additional functional sites for interaction with other molecules, facilitating complex formation and catalysis.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(morpholinomethyl)borate
- Sodium trifluoro(morpholinomethyl)borate
- Lithium trifluoro(morpholinomethyl)borate
Uniqueness
Hydrogen trifluoro(morpholinomethyl)borate is unique due to its specific combination of a trifluoromethyl group and a morpholinomethyl group bonded to a boron atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C5H11BF3NO |
|---|---|
Molecular Weight |
168.96 g/mol |
IUPAC Name |
hydron;trifluoro(morpholin-4-ylmethyl)boranuide |
InChI |
InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |
InChI Key |
FQKLIGKQQGNVHW-UHFFFAOYSA-O |
Canonical SMILES |
[H+].[B-](CN1CCOCC1)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)
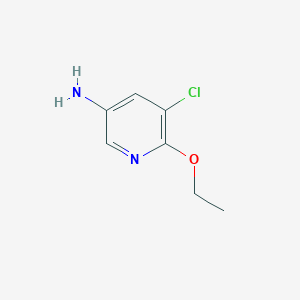
![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
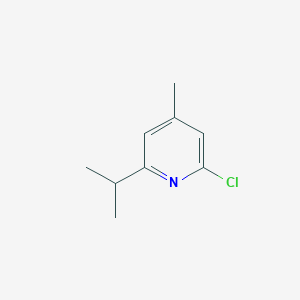
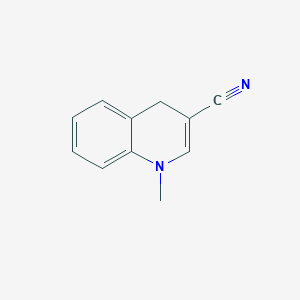
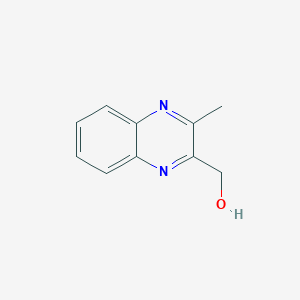
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
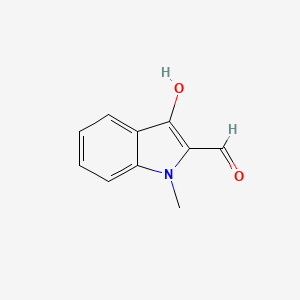
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)
